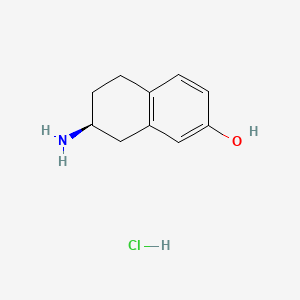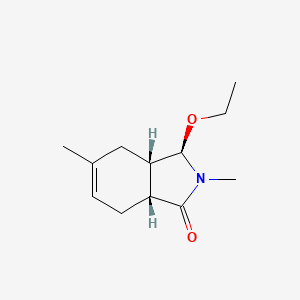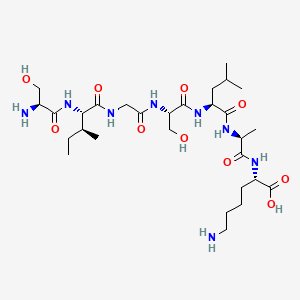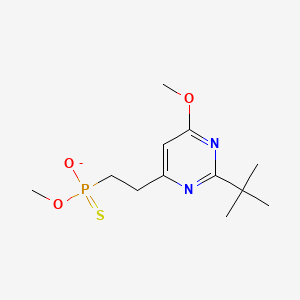
(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring system. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with a naphthalene derivative.
Reduction: The naphthalene derivative undergoes catalytic hydrogenation to form the tetrahydronaphthalene ring.
Amination: Introduction of the amino group is achieved through a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Formation of 7-keto-5,6,7,8-tetrahydro-naphthalen-2-OL.
Reduction: Formation of 7-amino-5,6,7,8-tetrahydro-naphthalen-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in neurotransmitter pathways and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride involves its interaction with specific molecular targets:
Neurotransmitter Pathways: It may modulate neurotransmitter release or receptor activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes involved in metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride: The enantiomer of the compound with potentially different biological activity.
7-Hydroxy-5,6,7,8-tetrahydro-naphthalen-2-OL: Lacks the amino group, leading to different chemical properties and reactivity.
7-Amino-5,6,7,8-tetrahydro-naphthalen-2-amine: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
(7S)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYNMFGNMGTBIL-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=C(C=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Isoxazolo[4,5-f]isoindole](/img/structure/B568361.png)


![Disodium;[5-[[5-[[4-[2-(2-ethenylsulfonylethoxy)ethylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-ethyl-4-methyl-2-oxido-6-oxopyridin-3-yl]methanesulfonate](/img/structure/B568367.png)
![(3aS,4R,5S,7S,8aR)-5-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B568370.png)


